molecular formula C7H11BrO4 B137021 Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) CAS No. 146499-97-0

Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)

Cat. No. B137021
M. Wt: 239.06 g/mol
InChI Key: SIAVUPGLKOARFR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.

Mechanism Of Action

The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.

Future Directions

There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.

Synthesis Methods

The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.

Scientific Research Applications

S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.

properties

CAS RN

146499-97-0

Product Name

Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)

Molecular Formula

C7H11BrO4

Molecular Weight

239.06 g/mol

IUPAC Name

(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid

InChI

InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

SIAVUPGLKOARFR-WHFBIAKZSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC

SMILES

CCC(C(C(=O)O)Br)C(=O)OC

Canonical SMILES

CCC(C(C(=O)O)Br)C(=O)OC

synonyms

Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI)

Origin of Product

United States

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